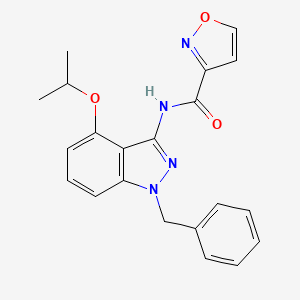

N-(1-benzyl-4-isopropoxy-1H-indazol-3-yl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-arylindazole-3-carboxamides involves a two-step process starting from isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by chemoselective Buchwald–Hartwig intramolecular cyclization, yielding products in good to excellent yields (up to 98%) (Giustiniano et al., 2016). This method provides an efficient route for synthesizing pharmaceutically relevant compounds.

Molecular Structure Analysis

The crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide reveals its molecular conformation within the monoclinic system, demonstrating the precise arrangement of atoms and the spatial configuration that may influence its biological activity (Lu et al., 2017).

Chemical Reactions and Properties

The reactivity of these compounds is highlighted by their ability to undergo various chemical transformations, such as the Ugi reaction, which allows for the synthesis of complex molecules from simpler precursors. An example includes the synthesis of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides via one-pot reactions under Ugi conditions (Ghandi et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. While specific studies on N-(1-benzyl-4-isopropoxy-1H-indazol-3-yl)isoxazole-3-carboxamide are limited, related compounds exhibit distinct physicochemical characteristics that influence their pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for forming derivatives, are essential for the development of pharmaceutical agents. For instance, the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to benzothiazoles under certain conditions demonstrates the chemical versatility of similar compounds (Argilagos et al., 1997).

Applications De Recherche Scientifique

Efficient Synthesis and Chemoselective Cyclization

A convergent and efficient synthesis of pharmaceutically relevant 1-arylindazole-3-carboxamides, which are structurally related to the compound , has been reported. These molecules are obtained through a strategic reaction followed by chemoselective Buchwald–Hartwig intramolecular cyclization, highlighting the versatility of indazole carboxamides in drug development and synthesis (Giustiniano et al., 2016).

Isoxazole-Containing Compounds as Enzyme Inhibitors

Isoxazole-containing sulfonamides, including structures similar to the query compound, have shown potent inhibitory properties against carbonic anhydrase II and VII, enzymes of significant interest for targeting conditions such as glaucoma and neuropathic pain. This suggests a potential research and therapeutic application for isoxazole-carboxamide derivatives (Altuğ et al., 2017).

Novel Derivatives and Biological Activity

Research on N-(ferrocenylmethyl)benzene-carboxamide derivatives, though not directly matching the query compound, demonstrates the interest in exploring novel carboxamide derivatives for their cytotoxic effects against cancer cell lines. Such studies contribute to the understanding of the structure-activity relationships crucial for the development of new anticancer agents (Kelly et al., 2007).

Propriétés

IUPAC Name |

N-(1-benzyl-4-propan-2-yloxyindazol-3-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-14(2)28-18-10-6-9-17-19(18)20(22-21(26)16-11-12-27-24-16)23-25(17)13-15-7-4-3-5-8-15/h3-12,14H,13H2,1-2H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTQDERMABXPIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1C(=NN2CC3=CC=CC=C3)NC(=O)C4=NOC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-4-isopropoxy-1H-indazol-3-yl)isoxazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5544486.png)

![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5544528.png)

![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)

![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)